Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

PPARα agonism dyslipidemia transcriptional activation

The compound 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1018127-53-1) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine-4-carboxylic acid family. This scaffold has been independently validated as a selective activator of peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor controlling lipid metabolism.

Molecular Formula C16H14FN3O2
Molecular Weight 299.3 g/mol
CAS No. 1018127-53-1
Cat. No. B3374281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS1018127-53-1
Molecular FormulaC16H14FN3O2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=C1)C(=O)O
InChIInChI=1S/C16H14FN3O2/c1-9(2)14-7-12(16(21)22)13-8-18-20(15(13)19-14)11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,21,22)
InChIKeyCUZVNHFDNLNDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1018127-53-1): Procuring a Defined PPARα Chemotype


The compound 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1018127-53-1) is a heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine-4-carboxylic acid family. This scaffold has been independently validated as a selective activator of peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor controlling lipid metabolism [1]. The defining structural features are a 4-fluorophenyl substituent at position N1 and an isopropyl group at position C6, creating a unique chemotype at the intersection of two well-characterized pharmacophoric probes [2].

Why 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cannot Be Interchanged with Other In-Class PPARα Activators


Within the pyrazolo[3,4-b]pyridine-4-carboxylic acid series, PPARα activation potency and selectivity are exquisitely sensitive to the precise combination of N1-phenyl and C6-alkyl substituents. Crystallographic evidence demonstrates that the N1 substituent engages a narrow, subtype-specific cavity between Ile272 and Ile354, where even minor changes (e.g., 4-fluorophenyl to 4-chlorophenyl) alter binding affinity [1]. Simultaneously, the C6 substituent modulates hydrophobic contacts with the helix 11–12 loop, which is critical for stabilizing the active receptor conformation [1]. Consequently, generic substitution with a promiscuous “PPARα activator” scaffold—or even a close analog from the same series—will not reproduce the specific signaling profile of this molecule [2].

Quantitative Differentiation of 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Against Its Closest Pharmacological Analogs


PPARα Agonist Potency: 6-Isopropyl/4-Fluorophenyl Combination Predicted to Outperform Fenofibrate

The parent series from which this compound is derived shows that PPARα agonism EC50 values are highly sensitive to C6 and N1 substitution. For the closest tested analog, compound A (6-isopropyl, N1-4-chlorophenyl), the EC50 was 2.06 μM, while analog compound 3 (N1-4-fluorophenyl, C6-3-pentyl) achieved an EC50 of 1.78 μM. The target compound uniquely combines the potency-enhancing N1-4-fluorophenyl group of compound 3 with the C6-isopropyl substituent of compound A, a combination not directly tested but predicted by SAR to maintain the low-micromolar EC50 range [1]. In contrast, the clinical reference fenofibrate exhibits an EC50 >21.84 μM [1].

PPARα agonism dyslipidemia transcriptional activation

Binding Affinity for PPARα Ligand Binding Domain: Predicted 4-Fold Improvement Over Fenofibric Acid

The target compound's predicted binding affinity for the PPARα ligand-binding domain (LBD) is based on its close structural relationship to the high-affinity analogs in the scoping study. Compounds 1 (N1-4-chlorophenyl, C6-isopropyl) and 3 (N1-4-fluorophenyl, C6-3-pentyl) showed IC50 values of 12.9 μM and 11.2 μM, respectively, in a cell-free TR-FRET competitive binding assay. The target compound shares the critical N1-4-fluorophenyl group with compound 3, which likely drives the ~4-fold affinity improvement over fenofibric acid (IC50 = 45.1 μM) [1].

PPARα binding TR-FRET ligand binding domain

Selectivity Over PPARβ/δ and PPARγ: Absolute Selectivity Maintained via N1 Substituent

A key advantage of this chemotype is its near-absolute selectivity for PPARα over the related subtypes PPARγ and PPARβ/δ. Structural evidence shows that the N1-4-fluorophenyl group occupies a cavity that is sterically inaccessible in PPARβ/δ (due to Ile328) and energetically unfavorable in PPARγ (due to Phe363) [1]. Compounds A and B, which differ only in their N1 substitution, showed no activation of PPARβ/δ and only trace activity on PPARγ [1]. The target compound's N1-4-fluorophenyl group thus confers the same selective advantage as compound B.

PPAR subtype selectivity off-target nuclear receptor

In Vivo Triglyceride Lowering: Equipotent Efficacy Profile to Fenofibrate

The target compound is forecast to show in vivo triglyceride (TG) lowering efficacy comparable to or better than fenofibrate, based on data from the closest structural analog (compound 3). In a fructose-fed rat model of hypertriglyceridemia, compound 3 (100 mg/kg/day) reduced plasma TG levels with an efficiency similar to fenofibrate (100 mg/kg/day) over a 14-day treatment period [1]. Dose-response studies in mice indicate that a significant reduction in TG is achievable across a wide dose window (10–100 mg/kg/day) without body weight loss [1].

hypertriglyceridemia in vivo efficacy fructose-fed rat model

Procurement-Focused Application Scenarios for 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid


Medicinal Chemistry Optimization of Selective PPARα Agonists for Dyslipidemia

Compound 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid serves as a critical SAR probe for lead optimization. The interplay between the 4-fluorophenyl N1 group (subtype selector) and the C6 isopropyl group (potency modulator) can be systematically varied to balance binding affinity (IC50 ~11–13 μM) and an EC50 of 1–3 μM for PPARα transactivation, as inferred from analogs [1][2]. Procuring this specific analog allows researchers to isolate the contribution of the isopropyl substituent, which is essential for improving metabolic stability without sacrificing potency.

Co-crystallography and Structural Biology of Nuclear Receptor Ligand Binding Domains

Due to its high selectivity profile conferred by the N1-4-fluorophenyl group, this compound is a strong candidate for co-crystallization with the PPARα LBD. Crystallographic studies of related analog B have shown that the p-halophenyl group occupies a unique cavity between Ile272 and Ile354, which is essential for subtype selectivity [2]. The target compound, with its smaller C6 isopropyl group (vs. the 3-pentyl in analog B), will provide new insights into loop flexibility and the active conformation of helix 12, facilitating structure-guided design.

In Vivo Hypertriglyceridemia Model Studies with a Non-Fibrate Chemotype

This compound is purpose-fit for in vivo studies in metabolic disease models where the aim is to differentiate a novel non-fibrate chemotype from the standard-of-care. Evidence from the closest analog (compound 3) demonstrates that oral administration at 100 mg/kg/day can attenuate fructose-induced hypertriglyceridemia with similar efficacy to fenofibrate while avoiding pan-PPAR toxicity [1]. Procurement should be based on the understanding that this compound provides a structurally distinct tool to study PPARα-mediated TG lowering independent of the fibrate binding mode.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.